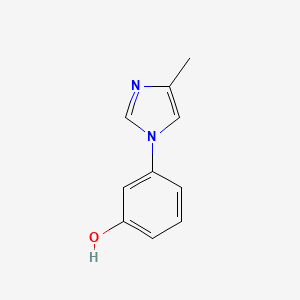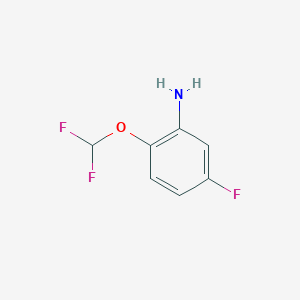![molecular formula C12H10F3N3O2 B2801783 ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1206072-96-9](/img/structure/B2801783.png)
ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is a type of triazole derivative . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives involves designing and characterizing a series of novel triazole-pyrimidine-based compounds . The characterization process includes mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Triazole compounds have a unique molecular structure that includes two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful control of conditions . The reaction mixture is typically cooled to room temperature and diluted with diethyl ether .Applications De Recherche Scientifique
Pharmaceutical Intermediates
®-1-[4-(Trifluoromethyl)phenyl]ethanol: , derived from the reduction of 4-(trifluoromethyl)acetophenone, serves as an essential pharmaceutical intermediate. It plays a crucial role in the synthesis of chemokine CCR5 antagonists. These antagonists are potential therapeutic agents for various diseases, including HIV infection and inflammation .
Kinetic Resolution
Enantiopure alcohols are valuable building blocks in pharmaceutical synthesis. Researchers have achieved kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia demonstrated excellent performance in this process, using vinyl acetate as the acyl donor in isooctane .
Fluorescent Chemosensors
4-(Trifluoromethyl)phenyl isocyanate: has been employed in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors detect specific analytes or ions based on changes in fluorescence intensity. The amidourea-based sensor derived from this compound shows promise for anion detection .
Sorafenib Derivatives
The IUPAC name of sorafenib , an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), includes a trifluoromethyl group. Sorafenib’s structure contains a 4-(trifluoromethyl)phenyl moiety, which contributes to its pharmacological activity. This compound exemplifies the clinical application of trifluoromethyl-containing molecules .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds have shown significant biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” might have similar effects.
Safety and Hazards
While specific safety and hazard information for “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Orientations Futures
Triazole derivatives have a wide range of pharmacological activities, making them a promising area for future research . They have potential applications in the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a potential future direction .
Propriétés
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-7-18(17-16-10)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNWRKRGPNDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)
![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)



![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
